(S)-2-Aminopentanamide hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-aminopentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHOLEXUVFOVRH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718488 | |

| Record name | L-Norvalinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101925-47-7 | |

| Record name | L-Norvalinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Aminopentanamide hydrochloride chemical properties

An In-depth Technical Guide to (S)-2-Aminopentanamide Hydrochloride

Introduction

This compound, the hydrochloride salt of L-norvalinamide, is a chiral building block with significant potential in synthetic organic chemistry and pharmaceutical development. As a derivative of the non-proteinogenic amino acid L-norvaline, it provides a versatile scaffold incorporating a primary amine, an amide, and a defined stereocenter. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications for professionals in research and drug development. While less documented than its lower homologue, (S)-2-aminobutanamide hydrochloride (a key intermediate for the antiepileptic drug Levetiracetam), the principles governing its synthesis and utility are analogous and well-established[1][2].

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its handling, reactivity, and analytical profile. These properties are summarized below, based on data for the parent compound, 2-aminopentanamide (norvalinamide), and the addition of hydrochloric acid[3].

Core Properties

| Property | Value | Source / Method |

| Molecular Formula | C₅H₁₃ClN₂O | Calculated |

| Molecular Weight | 152.62 g/mol | Calculated |

| IUPAC Name | (2S)-2-aminopentanamide;hydrochloride | IUPAC Nomenclature |

| Synonyms | L-Norvalinamide hydrochloride | Common Name |

| CAS Number | Not explicitly assigned; Parent base is 5632-86-0 | [3] |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar compounds[4] |

| Solubility | Expected to be soluble in water and polar protic solvents | General property of amine hydrochlorides |

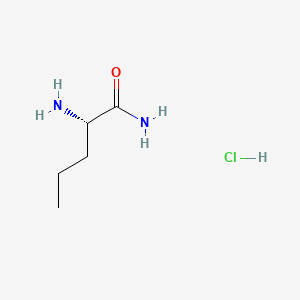

Chemical Structure

This compound possesses a chiral center at the alpha-carbon (C2), conferring optical activity. The "(S)" designation refers to the specific spatial arrangement of the substituents around this stereocenter, according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D representation of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically originates from the corresponding enantiopure amino acid, L-norvaline. This approach preserves the critical stereochemistry of the molecule. The general workflow involves activation of the carboxylic acid followed by amidation.

Caption: General synthetic workflow for this compound.

Causality in Synthesis

-

Esterification: The carboxylic acid of L-norvaline is first converted to an ester (e.g., a methyl ester) by reacting it with an alcohol under acidic conditions (e.g., thionyl chloride in methanol). This step serves two purposes: it protects the carboxylic acid from unwanted side reactions and activates it for the subsequent amidation step.

-

Ammonolysis: The ester intermediate is then treated with ammonia (ammonolysis). The ammonia acts as a nucleophile, attacking the ester carbonyl carbon and displacing the alcohol to form the primary amide. This reaction is typically carried out in a sealed vessel to maintain the concentration of dissolved ammonia gas[5][6]. The final product is isolated as the hydrochloride salt.

This pathway is advantageous as it utilizes a readily available chiral starting material and employs well-understood, scalable chemical transformations, making it suitable for industrial production[2].

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl chain protons, the alpha-proton, and the amine/amide protons. The chemical shifts and coupling patterns provide definitive structural confirmation. Spectra for the structurally similar 2-aminopentane hydrochloride can provide reference points for the alkyl chain signals[7][8].

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, with the carbonyl carbon appearing furthest downfield[9].

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine and amide groups (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and N-H bending vibrations (around 1600-1640 cm⁻¹)[10][11][12].

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the free base (117.10)[13][14][15].

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and, crucially, enantiomeric excess.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. 2-Aminopentanamide | C5H12N2O | CID 14569007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 7. 2-PentanaMine, hydrochloride (1:1), (2S)-(216237-52-4) 1H NMR spectrum [chemicalbook.com]

- 8. 2-AMINOPENTANE(625-30-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pmda.go.jp [pmda.go.jp]

- 11. Pentanamide [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. In silico MS/MS spectra for identifying unknowns: a critical examination using CFM-ID algorithms and ENTACT mixture samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentanamide | C5H11NO | CID 12298 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to the Structural Elucidation of (S)-2-Aminopentanamide Hydrochloride: An Orthogonal Analytical Approach

Abstract

The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive, in-depth framework for the structural elucidation of (S)-2-Aminopentanamide hydrochloride, also known as L-Norvalinamide hydrochloride. We move beyond rote procedural descriptions to detail an orthogonal analytical strategy, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is rationalized from an expert’s perspective, emphasizing not just the "how" but the "why" of experimental choices. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to confirm the identity, purity, and stereochemistry of this critical chiral building block.

Introduction: The Imperative for Rigorous Characterization

This compound is a chiral derivative of the non-proteinogenic amino acid L-norvaline. Its structural components—a primary amide, a primary amine (present as an ammonium salt), and a defined stereocenter—make it a versatile building block in medicinal chemistry.[1] The precise arrangement of these functional groups is critical to its function in downstream applications, such as peptide synthesis or the development of novel therapeutics.[1][2] Consequently, a superficial analysis is insufficient. Regulatory bodies and sound scientific practice demand irrefutable proof of structure.

An orthogonal approach, leveraging multiple analytical techniques that measure different physical properties of the molecule, is the industry standard.[3] This strategy ensures that the final structural assignment is not an artifact of a single method but a consensus drawn from complementary data, providing the highest degree of confidence. This guide will detail the roles of MS, FTIR, and NMR in building this structural consensus.

The Overall Analytical Workflow

The process of structure elucidation follows a logical progression from foundational data to fine-detail mapping. We begin with techniques that confirm molecular weight and functional groups, then proceed to methods that map the precise atomic connectivity and stereochemistry.

Caption: High-level workflow for orthogonal structure elucidation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Expertise & Rationale: The first and most fundamental question is: "What is the molecular mass?" Mass spectrometry provides a precise and sensitive answer. For a polar, pre-charged molecule like an amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The primary amine is readily protonated, making it ideal for ESI, which generates intact molecular ions with minimal fragmentation, giving a clear reading of the parent mass.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of methanol and water. This solvent system is compatible with ESI and ensures complete dissolution.

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: ESI, Positive polarity.

-

Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Scan over a mass range of m/z 50-500.

Expected Data & Interpretation

The key is to identify the protonated molecular ion, [M+H]⁺. The molecular formula of the free base (C₅H₁₂N₂O) gives a molecular weight of 116.16 g/mol .[4][5][6]

| Ion Species | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |

| Protonated Molecule [M+H]⁺ | C₅H₁₃N₂O⁺ | 117.1028 | 117.1028 |

| Sodium Adduct [M+Na]⁺ | C₅H₁₂N₂ONa⁺ | 139.0847 | 139.0847 |

The observation of a high-intensity signal at m/z 117.1028 in a high-resolution instrument provides strong evidence for the elemental composition of the molecule, serving as the first critical piece of the structural puzzle.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy probes the vibrational modes of chemical bonds, providing a rapid and definitive fingerprint of the functional groups present. For this compound, we expect to see characteristic absorptions for the primary amide (C=O stretch, N-H bends) and, crucially, the ammonium salt (N-H⁺ stretches), which are distinct from a free primary amine.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument: FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background: Perform a background scan of the clean, empty ATR crystal before sample analysis.

Expected Data & Interpretation

The spectrum is a composite of signals from the amide and the ammonium hydrochloride moieties.[7][8][9]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Notes |

| Ammonium (R-NH₃⁺) | N-H⁺ Stretch | ~3100-2600 (broad) | This very broad, strong absorption is a hallmark of an amine salt and is caused by the stretching of the N-H bonds in the ammonium group.[7] |

| Alkyl (C-H) | C-H Stretch | ~2960-2850 | Saturated C-H bonds of the propyl side chain. |

| Amide (C=O) | Amide I Band (C=O Stretch) | ~1660 | The position is characteristic of a primary amide. Resonance delocalization from the nitrogen lone pair slightly lowers the frequency from a typical ketone.[9] |

| Amide (N-H) | Amide II Band (N-H Bend) | ~1630 | Bending vibration of the primary amide N-H bonds. |

| Ammonium (R-NH₃⁺) | N-H⁺ Bend | ~1550-1500 | Asymmetric bending of the N-H bonds in the ammonium group. |

The presence of both the broad N-H⁺ stretch and the characteristic Amide I and II bands confirms the simultaneous existence of the ammonium salt and primary amide functional groups.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[10] By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can unambiguously determine the connectivity of every atom, confirming the pentanamide backbone and the position of the amino group. The choice of a deuterated solvent is critical; DMSO-d₆ is ideal as it solubilizes the salt and its N-H and O-H protons are exchangeable, allowing for the observation of the amide and ammonium protons.

Experimental Protocol: 1D & 2D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrument: NMR Spectrometer (≥400 MHz recommended for better resolution).

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard proton-decoupled carbon experiment.

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings (i.e., which protons are adjacent).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

-

Data Integration: A Step-by-Step Elucidation

We will build the structure by integrating data from all NMR experiments. The diagram below illustrates how these datasets are synergistically used to achieve a final assignment.

Caption: Workflow for integrating 1D and 2D NMR data.

Expected Data & Interpretation

-

¹³C NMR: We expect 5 distinct carbon signals, corresponding to the 5 carbons in the molecule.

-

¹H NMR: The proton spectrum will reveal the unique environment of each hydrogen. The integration values (relative number of protons) are key.

-

COSY: This experiment connects the dots. For example, it will show a correlation between the proton at C2 and the protons at C3, and between C3 and C4, and so on, confirming the linear propyl chain.[11]

-

HSQC: This directly links each proton signal to its corresponding carbon signal, confirming assignments made from chemical shift predictions.

Table of Predicted NMR Assignments (in DMSO-d₆):

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (ppm) | COSY Correlations (with H at...) | HSQC Correlation |

| C1 (CONH₂) | - | - | - | ~172 | - | None |

| C2 (CH) | ~3.8 | Triplet | 1H | ~52 | C3 | Yes |

| C3 (CH₂) | ~1.7 | Multiplet | 2H | ~32 | C2, C4 | Yes |

| C4 (CH₂) | ~1.4 | Multiplet | 2H | ~18 | C3, C5 | Yes |

| C5 (CH₃) | ~0.9 | Triplet | 3H | ~13 | C4 | Yes |

| NH₃⁺ | ~8.3 | Broad Singlet | 3H | - | - | No |

| CONH₂ | ~7.6, 7.4 | Singlets | 2H | - | - | No |

Analysis Logic:

-

Start with the Anchors: The methyl group (C5) at ~0.9 ppm will be a clean triplet, integrating to 3H. The chiral center proton (C2) will be a triplet around ~3.8 ppm.

-

Trace with COSY: The COSY spectrum will show a clear path: H5 correlates with H4, H4 with H3, and H3 with H2. This confirms the -CH(NH₃⁺)-CH₂-CH₂-CH₃ spin system.

-

Confirm with HSQC: The HSQC will show cross-peaks for C5/H5, C4/H4, C3/H3, and C2/H2, locking in the assignments for the carbon backbone.

-

Identify Remaining Signals: The downfield carbon at ~172 ppm is characteristic of an amide carbonyl.[12] The broad signal at ~8.3 ppm is typical for ammonium protons, and the two singlets for the amide protons confirm their diastereotopic nature.

Chiroptical Methods: Confirming Absolute Stereochemistry

Expertise & Rationale: While NMR and MS confirm the connectivity, they do not inherently define the absolute stereochemistry at the C2 chiral center.[13] Chiroptical methods, which measure the interaction of the molecule with polarized light, are essential for this final confirmation.[][15][16] A simple specific rotation measurement using a polarimeter is a standard and effective method.

Protocol: Prepare a solution of known concentration (e.g., c = 1 in H₂O) and measure its optical rotation. Comparison to a literature value for the (S)-enantiomer or a certified reference standard confirms the stereochemical identity. For example, the related compound (S)-(+)-2-Aminobutanamide hydrochloride shows a positive specific rotation.

Conclusion: A Synthesized, Irrefutable Assignment

By systematically applying an orthogonal suite of analytical techniques, we have constructed an irrefutable case for the structure of this compound.

-

Mass Spectrometry confirmed the correct molecular weight and elemental formula.

-

FTIR Spectroscopy identified the key functional groups: a primary amide and an ammonium salt.

-

1D and 2D NMR Spectroscopy mapped the complete atomic connectivity, confirming the pentanamide backbone with the amino group at the C2 position.

-

Chiroptical Analysis verified the (S) absolute stereochemistry.

References

-

Belostotskii, A. M., & Hassner, A. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

-

Gualandi, I., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

-

PubChem. (n.d.). (S)-2-Aminopentanediamide hydrochloride. Retrieved from [Link]

-

Kumar, A. P., Jin, D., & Lee, Y.-I. (2014). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Critical Reviews in Analytical Chemistry. [Link]

-

ECHA. (n.d.). (2S)-2-aminopentanamide hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-aminopropanamide hydrochloride. Retrieved from [Link]

-

Kessler, H., et al. (2001). High Resolution NMR Spectroscopy. Houben-Weyl Methods of Molecular Transformations. [Link]

-

PharmaCompass. (n.d.). (2S)-2-aminopropanamide hydrochloride. Retrieved from [Link]

-

Chem-Impex. (n.d.). L-Norvaline amide hydrochloride. Retrieved from [Link]

-

ChemSrc. (n.d.). norvaline amide hydrochloride. Retrieved from [Link]

-

Ivanova, B., & Spiteller, M. (2011). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. [Link]

-

ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Akutsu, H., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

All In All Chemistry. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). The amide proton NMR chemical shift and hydrogen-bonded structure of peptides and polypeptides in the solid state as studied by high-frequency solid-state 1H NMR. Retrieved from [Link]

-

PubMed. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences. [Link]

-

MtoZ Biolabs. (n.d.). L-Norvaline Analysis Service. Retrieved from [Link]

-

Xu, D., et al. (2019). Determination of L-norvaline and L-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD)-silica hybrid monolithic column. Semantic Scholar. [Link]

-

PubChem. (n.d.). 3-Aminopentanamide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminopentanamide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aminopentanamide | C5H12N2O | CID 19750891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 5-Aminopentanamide | C5H12N2O | CID 439358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. mdpi.com [mdpi.com]

- 13. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jascoinc.com [jascoinc.com]

- 16. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

An In-depth Technical Guide to (S)-2-Aminopentanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2-Aminopentanamide hydrochloride, a chiral molecule of interest in biochemical research and pharmaceutical development. It delves into its chemical identity, properties, synthesis, and analytical methodologies, offering practical insights for its application in a laboratory setting.

Section 1: Chemical Identity and Properties

This compound , also known as L-Norvalinamide hydrochloride , is the hydrochloride salt of the amide derivative of L-norvaline. Understanding its fundamental properties is crucial for its effective use in research and development.

1.1. CAS Number and Synonyms

-

CAS Number: 101925-47-7[1]

-

Synonyms:

It is important to distinguish this compound from its racemic form, DL-norvaline amide hydrochloride (CAS No. 93029-42-6)[5], and other related structures such as (S)-2-aminopentanediamide hydrochloride (CAS No. 21752-29-4)[6] and (S)-2-aminopentanedioic acid hydrochloride (CAS No. 138-15-8)[7][8].

1.2. Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C5H13ClN2O | [5] |

| Molecular Weight | 152.62 g/mol | [5] |

| Appearance | Solid | [8] |

| Solubility | Soluble in aqueous solutions | [2] |

| Stability | Stable, with a shelf life of 1095 days under appropriate storage conditions. | [3] |

Note: The properties of the free base, 2-aminopentanamide (norvalinamide), include a molecular weight of 116.16 g/mol .[9]

1.3. Structural Information

The stereochemistry of this compound is a critical feature, as enantiomers often exhibit different pharmacological and toxicological profiles. The "(S)-" designation indicates the spatial arrangement of the substituents around the chiral carbon atom.

Section 2: Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key step in its utilization for pharmaceutical applications. While specific, detailed proprietary synthesis routes are often not fully disclosed, general chemical synthesis methods for related compounds like (S)-2-aminobutanamide hydrochloride provide insight into potential synthetic strategies. These methods often involve the following key transformations:

-

Starting Materials: The synthesis typically starts from a readily available chiral precursor, such as L-2-aminobutyric acid.[10]

-

Key Reactions:

-

Esterification: The carboxylic acid group of the starting amino acid is often protected as an ester.[10]

-

Ammonolysis: The ester is then reacted with ammonia to form the corresponding amide.[11][12]

-

Resolution of Racemates: In cases where a racemic mixture is synthesized, a chiral resolving agent, such as L-tartaric acid, can be used to separate the desired enantiomer.[11][12]

-

Salt Formation: The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.[11]

-

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Section 3: Applications in Research and Development

This compound and its analogs are valuable tools in several areas of scientific investigation.

3.1. Biochemical Research

This compound serves as a valuable tool in studying protein synthesis and metabolism, aiding in the understanding of the role of amino acids in cellular functions.[2] Its structural similarity to natural amino acids allows it to be used as a probe in enzymatic assays and metabolic pathway studies.

3.2. Pharmaceutical Development

Amino acid amides are important intermediates in the synthesis of various pharmaceutical compounds.[13] For instance, the related compound (S)-2-aminobutanamide hydrochloride is a key intermediate in the synthesis of the antiepileptic drug levetiracetam.[12][14] this compound could potentially serve as a building block for novel therapeutic agents.

3.3. Neuroscience

Researchers are investigating the effects of related amino acid derivatives on neurotransmitter activity, which may lead to advancements in treatments for neurological conditions.[2][13]

Section 4: Analytical Methodologies

The analysis of chiral compounds like this compound requires specialized techniques to ensure enantiomeric purity and accurate quantification.

4.1. Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers.[15][16] High-performance liquid chromatography (HPLC) is the most established technique for chiral separations.[17]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a general approach for developing a chiral HPLC method for the analysis of this compound.

Objective: To separate and quantify the (S)- and (R)-enantiomers of 2-Aminopentanamide to determine the enantiomeric excess (ee) of a sample.

Materials:

-

This compound reference standard

-

Racemic (DL)-2-Aminopentanamide hydrochloride

-

HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD)[18]

-

Mobile phase additives (e.g., diethylamine for basic compounds)[18]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

Methodology:

-

Column Selection: The choice of the chiral stationary phase is the most critical step.[18] Polysaccharide-based CSPs are a good starting point for screening.[18]

-

Mobile Phase Screening:

-

Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:2-propanol.[18]

-

For basic compounds like aminopentanamide, add a small amount of a basic modifier, such as 0.1% (v/v) diethylamine, to the mobile phase to improve peak shape.[18]

-

-

Sample Preparation:

-

Dissolve the reference standards and the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Flow rate: 1 mL/min[18]

-

Column temperature: Ambient

-

Injection volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

-

Analysis:

-

Inject the racemic standard to confirm the separation of the two enantiomers.

-

Inject the (S)-enantiomer standard to identify the peak corresponding to the desired enantiomer.

-

Inject the sample and integrate the peak areas of both enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

-

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labsolu.ca [labsolu.ca]

- 4. alfachemic.com [alfachemic.com]

- 5. norvaline amide hydrochloride | CAS#:93029-42-6 | Chemsrc [chemsrc.com]

- 6. (S)-2-Aminopentanediamide hydrochloride | C5H12ClN3O2 | CID 56777377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Aminopentanamide | C5H12N2O | CID 14569007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 12. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. ijcrt.org [ijcrt.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. chromatographyonline.com [chromatographyonline.com]

(S)-2-Aminobutanamide Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Chiral Intermediate in Modern Pharmaceutical Synthesis

This technical guide provides a detailed overview of (S)-2-Aminobutanamide hydrochloride, a critical chiral building block in the pharmaceutical industry. While the initial query focused on "(S)-2-Aminopentanamide hydrochloride," our investigation points to the closely related and highly relevant molecule, (S)-2-Aminobutanamide hydrochloride, particularly due to its pivotal role as a key intermediate in the synthesis of the widely used antiepileptic drug, Levetiracetam.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications.

Core Properties and Specifications

(S)-2-Aminobutanamide hydrochloride is the hydrochloride salt of the (S)-enantiomer of 2-aminobutanamide. Its precise stereochemistry is fundamental to its utility in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₁₀N₂O · HCl | [4] |

| Molecular Weight | 138.60 g/mol | [4] |

| CAS Number | 7682-20-4 | [4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 259-263 °C | |

| Solubility | Soluble in water | |

| Optical Activity | [α]22/D +24°, c = 1 in H₂O |

Synthesis of (S)-2-Aminobutanamide Hydrochloride

The enantiomerically pure synthesis of (S)-2-Aminobutanamide hydrochloride is a critical step in ensuring the stereochemical integrity of the final API. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthesis from L-Threonine

A common and efficient method involves the use of L-threonine as the starting material. This approach leverages the inherent chirality of the amino acid to produce the desired (S)-enantiomer of 2-aminobutanamide. The process typically involves biotransformation and chemical synthesis steps.[2]

Experimental Protocol: Synthesis from L-Threonine

-

Biotransformation: L-threonine is converted to L-2-aminobutyric acid. This step often utilizes enzymatic processes to ensure high stereoselectivity.[2]

-

Esterification: The resulting L-2-aminobutyric acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst to yield the corresponding methyl ester.

-

Ammonolysis: The ester is then subjected to ammonolysis, where it is treated with ammonia to form the amide. This reaction is typically carried out in a saturated solution of ammonia in an alcohol, such as methanol.[5]

-

Salt Formation: Finally, the resulting (S)-2-aminobutanamide is treated with hydrogen chloride (often as a solution in an alcohol like isopropanol) to precipitate the hydrochloride salt.[5][6]

Chiral Resolution of Racemic 2-Aminobutanamide

An alternative approach involves the synthesis of a racemic mixture of 2-aminobutanamide, followed by chiral resolution to isolate the desired (S)-enantiomer.

Experimental Protocol: Chiral Resolution

-

Synthesis of DL-2-Aminobutanamide: A racemic mixture of 2-aminobutanamide can be synthesized from starting materials like butyric acid through bromination, methylation, and ammoniation.[5]

-

Resolution with a Chiral Acid: The racemic mixture is then treated with a chiral resolving agent, such as L-tartaric acid.[6] This forms a pair of diastereomeric salts with different solubilities.

-

Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The less soluble salt, containing the desired (S)-enantiomer, is isolated.

-

Liberation and Salt Formation: The purified diastereomeric salt is then treated with a base to liberate the free (S)-2-aminobutanamide, which is subsequently converted to the hydrochloride salt by treatment with HCl.

Diagram: Synthetic Workflow

Caption: Synthetic routes to (S)-2-Aminobutanamide HCl.

Application in Drug Development: Synthesis of Levetiracetam

The primary application of (S)-2-Aminobutanamide hydrochloride in the pharmaceutical industry is as a key starting material for the synthesis of Levetiracetam.[1] Levetiracetam is a second-generation antiepileptic drug used for the treatment of various types of seizures.

Diagram: Levetiracetam Synthesis

Caption: Role of (S)-2-Aminobutanamide HCl in Levetiracetam synthesis.

The synthesis involves the acylation of the primary amine of (S)-2-aminobutanamide with 4-chlorobutanoyl chloride. The stereochemistry of the final Levetiracetam molecule is directly derived from the (S)-2-Aminobutanamide hydrochloride starting material, highlighting the importance of using an enantiomerically pure intermediate.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of (S)-2-Aminobutanamide hydrochloride is paramount for its use in pharmaceutical manufacturing. A comprehensive set of analytical techniques is employed for its characterization.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and quantify impurities. |

| Chiral HPLC | To determine enantiomeric purity and quantify the undesired (R)-enantiomer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any structural impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability and solvent/water content. |

A Certificate of Analysis (CoA) for (S)-2-Aminobutanamide hydrochloride should include data from these techniques to provide a comprehensive quality profile of the material.[7][8]

Conclusion

(S)-2-Aminobutanamide hydrochloride is a fundamentally important chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam. Its synthesis, requiring careful control of stereochemistry, and its stringent quality control are critical aspects of its role in pharmaceutical manufacturing. This guide has provided a technical overview of its properties, synthesis, and applications, underscoring its significance for professionals in drug development.

References

-

SynZeal. Levetiracetam EP Impurity C. Available from: [Link]

-

PubChem. (S)-2-Aminopentanediamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

SynThink Research Chemicals. Levetiracetam EP Impurity C | 142-08-5. Available from: [Link]

-

Cleanchem. Levetiracetam EP Impurity C | CAS No: 142-08-5. Available from: [Link]

-

GLP Pharma Standards. Levetiracetam EP Impurity C | CAS No- 142-08-5. Available from: [Link]

-

Axios Research. Levetiracetam Impurity C - CAS - 72762-00-6. Available from: [Link]

-

Chemical Label. (2S)-2-aminopentanamide hydrochloride. Available from: [Link]

-

PubChem. (S)-2-aminopropanamide hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Eureka | Patsnap. Synthesis method of S-2-aminobutanamide hydrochloride. Available from: [Link]

- Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

- Google Patents. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride.

-

Global Chemical Market. The Role of (S)-2-Aminobutanamide HCl in Antiepileptic Drug Manufacturing. Available from: [Link]

- Google Patents. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.

-

PharmaCompass. S(+)-2-AMINOBUTANAMIDE HYDROCHLORIDE. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. S(+)-2-AMINOBUTANAMIDE HYDROCHLORIDE - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. (S)-2-Aminobutanamide Hydrochloride | LGC Standards [lgcstandards.com]

- 5. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. glppharmastandards.com [glppharmastandards.com]

(S)-2-Aminopentanamide hydrochloride mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-2-Aminopentanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amide derivative of the amino acid valine. While specific research on this compound is not extensively published, its structural similarity to the well-established anti-epileptic drug levetiracetam and its analogs provides a strong basis for understanding its likely mechanism of action.[1][2] Levetiracetam, an S-enantiomer of α-ethyl-2-oxopyrrolidine acetamide, has a unique mechanism of action that distinguishes it from conventional anti-epileptic drugs (AEDs) that primarily target voltage-gated sodium channels or GABAergic systems.[3] This guide will provide an in-depth exploration of the core mechanism of action of this compound, predicated on its role as a ligand for the Synaptic Vesicle Protein 2A (SV2A). We will delve into the molecular interactions, downstream signaling consequences, and the experimental methodologies required to validate these claims.

Primary Mechanism of Action: Modulation of Synaptic Vesicle Protein 2A (SV2A)

The principal mechanism of action for levetiracetam and its analogs revolves around their specific and saturable binding to the Synaptic Vesicle Protein 2A (SV2A).[4][5][6] SV2A is a 12-transmembrane glycoprotein found in the membrane of synaptic vesicles in the presynaptic terminal of neurons.[7] While its exact physiological function is still under investigation, it is believed to play a crucial role in the regulation of vesicle fusion and neurotransmitter release.[6]

Studies on SV2A knockout mice have revealed its importance in controlling neuronal excitability; homozygous knockout mice exhibit a severe seizure phenotype and are not viable, while heterozygous knockout mice show increased susceptibility to seizures.[7] This underscores the critical role of SV2A in maintaining normal synaptic function.

This compound, as a structural analog of levetiracetam, is hypothesized to bind to SV2A and modulate its function. The binding of these ligands is thought to stabilize the SV2A protein, potentially altering its interaction with other presynaptic proteins involved in the exocytosis of neurotransmitters.[5][8] This modulation is believed to reduce the release of excitatory neurotransmitters, such as glutamate, particularly during periods of high-frequency neuronal firing that characterize epileptic seizures.[3] This selective action on hyperexcitable states may explain the favorable side-effect profile of levetiracetam compared to other AEDs.[9]

Caption: Proposed mechanism of this compound action at the presynaptic terminal.

Potential Secondary Mechanisms of Action

While SV2A binding is the most well-supported mechanism, some studies suggest that levetiracetam may have additional effects that contribute to its anticonvulsant properties.[4] These potential secondary mechanisms include:

-

Modulation of Calcium Channels: Levetiracetam has been reported to inhibit N-type calcium channels and reduce the release of calcium from intraneuronal stores.[3][10] This could further contribute to the reduction of neurotransmitter release.

-

Effects on GABAergic Neurotransmission: Some evidence suggests that levetiracetam may indirectly enhance the activity of the inhibitory neurotransmitter GABA.[5] It has been shown to oppose the activity of negative modulators of GABA- and glycine-gated currents.[3]

It is plausible that this compound may also exhibit a multi-target profile, although further investigation is required to confirm these secondary effects.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously validate the proposed mechanism of action for this compound, a series of well-defined experiments are necessary.

Protocol 1: Radioligand Binding Assay for SV2A Affinity

Objective: To determine the binding affinity of this compound for the SV2A protein.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from rat or mouse brain tissue, or from cells engineered to express human SV2A.

-

Radioligand: Use a radiolabeled ligand with high affinity for SV2A, such as [³H]-levetiracetam or a higher affinity analog.

-

Competition Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound (the competitor).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand using rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

-

Rationale: This assay provides direct evidence of binding to the target protein and quantifies the affinity of the interaction. A strong correlation between the binding affinity of a series of analogs and their in vivo anticonvulsant potency would provide compelling evidence for SV2A as the primary target.[7]

Protocol 2: In Vitro Electrophysiology (Patch-Clamp)

Objective: To assess the effects of this compound on neuronal firing and synaptic transmission.

Methodology:

-

Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

-

Whole-Cell Patch-Clamp Recording:

-

Obtain whole-cell recordings from individual neurons.

-

Record spontaneous or evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).

-

Bath-apply this compound at various concentrations.

-

-

Data Analysis:

-

Measure the amplitude and frequency of EPSCs and IPSCs before and after drug application.

-

A reduction in the frequency of spontaneous EPSCs would suggest a presynaptic mechanism of action.

-

A change in the amplitude of miniature EPSCs (mEPSCs) could indicate a postsynaptic effect, though this is less likely for SV2A modulators.

-

Rationale: This technique allows for the direct measurement of the physiological effects of the compound on synaptic communication, providing a functional readout of its mechanism of action.

Protocol 3: In Vivo Animal Models of Epilepsy

Objective: To evaluate the anticonvulsant efficacy of this compound in established animal models of epilepsy.

Methodology:

-

Animal Models: Utilize well-characterized models such as the audiogenic seizure-susceptible mouse model or the kindling model of temporal lobe epilepsy.[11]

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a range of doses.

-

Seizure Assessment:

-

Induce seizures (e.g., via auditory stimulation or electrical stimulation).

-

Score the severity of the seizures and measure their duration.

-

-

Data Analysis:

-

Determine the dose-response relationship for the anticonvulsant effect of the compound.

-

Calculate the ED₅₀ (the dose that produces a therapeutic effect in 50% of the animals).

-

Rationale: In vivo models are essential for confirming that the in vitro effects of the compound translate into a therapeutically relevant anticonvulsant effect.

Caption: A streamlined experimental workflow for characterizing the mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data for levetiracetam and a high-affinity analog, which can serve as a benchmark for studies on this compound.

| Compound | Binding Affinity (Ki) for SV2A | Anticonvulsant Potency (ED₅₀) in Audiogenic Seizure Model |

| Levetiracetam | ~1 µM | ~20 mg/kg |

| UCB 30889 (analog) | ~10 nM | ~0.3 mg/kg |

Data compiled from publicly available literature.[7]

Conclusion

Based on its close structural relationship to levetiracetam, this compound is strongly predicted to exert its primary pharmacological effects through modulation of the Synaptic Vesicle Protein 2A. This mechanism, which involves the reduction of excitatory neurotransmitter release from presynaptic terminals, represents a distinct and effective approach to the treatment of epilepsy. The potential for additional, secondary mechanisms of action warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of the mechanism of action of this compound, which will be crucial for its potential development as a novel therapeutic agent.

References

-

Levetiracetam Mechanisms of Action: From Molecules to Systems. PubMed Central. [Link]

-

What is the mechanism of Levetiracetam? Patsnap Synapse. [Link]

-

What is the mechanism of action of Levetiracetam (Keppra)? Dr.Oracle. [Link]

-

Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy. Frontiers in Pharmacology. [Link]

-

Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. [Link]

-

Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays. PubMed Central. [Link]

-

Mechanisms of Action of Levetiracetam and Newer SV2A Ligands. Clinical Gate. [Link]

-

Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays. PubMed. [Link]

-

Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-2-Aminobutanamide Hydrochloride | LGC Standards [lgcstandards.com]

- 3. droracle.ai [droracle.ai]

- 4. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands - Clinical GateClinical Gate [clinicalgate.com]

- 8. Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

- 11. Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-Aminopentanamide Hydrochloride and its Potential Therapeutic Applications

Abstract

This technical guide provides a comprehensive analysis of (S)-2-Aminopentanamide hydrochloride, a compound situated at the intersection of established pharmaceutical synthesis and speculative therapeutic potential. A notable scarcity of direct research on this compound necessitates a careful examination of closely related, well-documented molecules to infer its potential applications. This guide will first disambiguate this compound from its structural analogs, particularly the Levetiracetam intermediate (S)-2-Aminobutanamide hydrochloride. A significant portion of this document is dedicated to the established role of this analog in the synthesis of the widely-used antiepileptic drug, Levetiracetam. Furthermore, we will explore the hypothetical therapeutic avenues for this compound, drawing insights from the known biological activity of its parent amino acid, L-norvaline, particularly its role as an arginase inhibitor with neuroprotective potential. This guide is intended for researchers, scientists, and drug development professionals, offering both a review of established knowledge and a forward-looking perspective on a compound of latent interest.

Introduction and Chemical Identity

(S)-2-Aminopentanamide, also known as norvalinamide, is the amide derivative of the amino acid (S)-norvaline.[1] Its hydrochloride salt is this compound. It is crucial to distinguish this compound from its close structural analogs, which frequently appear in chemical and pharmaceutical literature:

-

(S)-2-Aminopentanediamide hydrochloride: The diamide derivative of glutamic acid.[2]

-

(S)-2-Aminobutanamide hydrochloride: The amide derivative of (S)-2-aminobutyric acid and a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[3][4]

The structural similarities and differences are highlighted in the table below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C5H13ClN2O | 152.62 | Pentyl side chain |

| (S)-2-Aminopentanediamide hydrochloride | C5H12ClN3O2 | 181.62 | Contains a second amide group |

| (S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | 138.60 | Butyl side chain |

Established Application: The Role of the Structural Analog (S)-2-Aminobutanamide Hydrochloride in Levetiracetam Synthesis

While direct therapeutic applications of this compound are not documented, its close structural analog, (S)-2-Aminobutanamide hydrochloride, plays a pivotal role as a key intermediate in the synthesis of Levetiracetam.[3][4] Levetiracetam is a widely prescribed antiepileptic drug for the treatment of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures.[5]

Levetiracetam: Mechanism of Action

Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles that is believed to play a role in neurotransmitter release.[3][6] By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.[6] Some studies also suggest that Levetiracetam may bind to AMPA glutamate receptors at an allosteric site, which could modulate receptor desensitization.[7]

Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride

The synthesis of Levetiracetam from (S)-2-Aminobutanamide hydrochloride is a well-established industrial process. The following diagram and protocol outline a common synthetic route.

Caption: Synthetic pathway of Levetiracetam from (S)-2-Aminobutanamide hydrochloride.

Experimental Protocol: Synthesis of Levetiracetam

Materials:

-

(S)-2-Aminobutanamide hydrochloride

-

4-Chlorobutyryl chloride

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of (S)-2-Aminobutanamide hydrochloride (1 equivalent) in anhydrous acetonitrile, add triethylamine (2.2 equivalents) at 0°C under a nitrogen atmosphere.

-

Slowly add 4-chlorobutyryl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford Levetiracetam.

Speculative Therapeutic Applications of this compound: An Arginase Inhibition Hypothesis

While lacking direct evidence, the therapeutic potential of this compound can be hypothesized based on the biological activity of its parent amino acid, L-norvaline. L-norvaline is a known inhibitor of the enzyme arginase.

Arginase Inhibition as a Therapeutic Strategy

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In the central nervous system, arginase activity can influence the bioavailability of L-arginine, which is a substrate for nitric oxide synthase (NOS). By inhibiting arginase, L-norvaline can increase the levels of L-arginine available for NOS, leading to increased nitric oxide (NO) production. NO is a critical signaling molecule in the brain involved in neurotransmission, synaptic plasticity, and cerebral blood flow.

Recent studies have implicated elevated arginase activity in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease.[8][9] Inhibition of arginase has been shown to have neuroprotective effects in preclinical models of these conditions.[8][9]

This compound as a Potential Arginase Inhibitor

Given that L-norvaline is an arginase inhibitor, it is plausible that its amide derivative, (S)-2-Aminopentanamide, could retain or even possess enhanced activity. The amide group may alter the compound's physicochemical properties, such as its ability to cross the blood-brain barrier, potentially offering advantages over the parent amino acid.

The proposed mechanism of action is depicted in the following diagram:

Caption: Hypothesized mechanism of action for this compound as an arginase inhibitor.

Experimental Protocol: In Vitro Arginase Activity Assay

To investigate the potential of this compound as an arginase inhibitor, a colorimetric in vitro assay can be employed.

Materials:

-

This compound

-

L-norvaline (positive control)

-

Recombinant human arginase I

-

L-arginine solution

-

Urea standard solution

-

Urea colorimetric detection reagents (e.g., diacetyl monoxime-thiosemicarbazide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound and L-norvaline in assay buffer.

-

In a 96-well microplate, add the test compounds, the positive control, and a vehicle control to respective wells.

-

Add recombinant human arginase I to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-arginine solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding an acidic solution.

-

Add the urea colorimetric detection reagents to all wells.

-

Heat the plate at 90-100°C for 15-30 minutes to allow for color development.

-

Cool the plate to room temperature and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of urea produced in each well by comparing the absorbance to a urea standard curve.

-

Determine the percent inhibition of arginase activity for each concentration of the test compounds and calculate the IC50 values.

Conclusion and Future Directions

This compound is a compound with a currently undefined therapeutic role. However, its structural similarity to the key Levetiracetam intermediate, (S)-2-Aminobutanamide hydrochloride, and the known biological activity of its parent amino acid, L-norvaline, provide compelling avenues for future research. The synthesis of Levetiracetam from its aminobutanamide intermediate is a cornerstone of its industrial production. The hypothesis that this compound may act as an arginase inhibitor warrants experimental investigation. Should this hypothesis be confirmed, this compound and its derivatives could represent a novel class of therapeutics for neurodegenerative diseases and other conditions associated with dysregulated arginine metabolism. Further studies are essential to elucidate the biological activity, pharmacokinetic profile, and therapeutic potential of this intriguing molecule.

References

- 1. 2-Aminopentanamide | C5H12N2O | CID 14569007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Aminopentanediamide hydrochloride | C5H12ClN3O2 | CID 56777377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-2-Aminobutanamide Hydrochloride | LGC Standards [lgcstandards.com]

- 5. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [3H]LEVETIRACETAM-BINDS-TO-AMPA-GLUTAMATE-RECEPTORS-AT-A-SITE-THAT-MODULATES-THE-AMPA-RECEPTOR-DESENSITIZATION [aesnet.org]

- 8. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differentiation of (S)-2-Aminopentanamide hydrochloride and L-Norvaline

Abstract

In the landscape of chemical research and drug development, precise molecular identification is paramount. Structurally similar compounds can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical analysis of the structural differences between (S)-2-Aminopentanamide hydrochloride and L-Norvaline. While both molecules share a five-carbon backbone and an (S)-configured chiral center at the second carbon, a critical distinction in their primary functional group fundamentally alters their chemical properties and biological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core structural distinctions, analytical methodologies for differentiation, and the implications of these differences in a scientific context.

Introduction: The Imperative of Structural Precision

This compound and L-Norvaline are two chemically distinct molecules that, at a cursory glance, appear similar. Both are derivatives of pentane with an amino group at the C-2 position, and both possess the same stereochemistry, designated (S) or its biochemical equivalent, L. However, the seemingly minor difference in the terminal functional group—an amide versus a carboxylic acid—creates a cascade of divergent chemical, physical, and biological properties.

L-Norvaline, a non-proteinogenic amino acid, is an isomer of the more common amino acid valine.[1] It is recognized for its role as an arginase inhibitor, which can modulate nitric oxide (NO) production, a critical signaling molecule in cardiovascular health and neuroprotection.[2][3] This activity has led to its investigation in sports nutrition and for therapeutic applications in conditions like Alzheimer's disease.[3][4] Conversely, (S)-2-aminopentanamide belongs to the amide family of compounds, which have wide-ranging applications in medicinal chemistry and are integral components of many pharmaceuticals. Understanding the structural nuances between these two compounds is not merely an academic exercise; it is a critical requirement for ensuring experimental validity, drug safety, and efficacy.

This guide will deconstruct the molecular architecture of each compound, present a comparative analysis of their properties, and provide validated experimental protocols for their unambiguous differentiation.

Molecular Identity and Core Structural Analysis

The fundamental difference between this compound and L-Norvaline lies at the C-1 position of the pentane chain.

-

This compound features a primary amide functional group (-CONH₂) and is supplied as a hydrochloride salt. The amino group (-NH₂) is protonated to form an ammonium group (-NH₃⁺) with a chloride counter-ion (Cl⁻).

-

L-Norvaline possesses a carboxylic acid functional group (-COOH).[1] In physiological conditions or solid state, it typically exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

This core difference is visually represented below.

Sources

Solubility Profile of (S)-2-Aminopentanamide Hydrochloride: A Technical Guide to Methodologies and Theoretical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-2-Aminopentanamide hydrochloride is an amino acid amide derivative whose utility in pharmaceutical development and chemical synthesis is intrinsically linked to its physicochemical properties. Among these, solubility is a critical parameter that governs bioavailability, formulation strategies, and reaction kinetics. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed, field-proven protocols for its empirical determination, and robust analytical methods for its quantification. By grounding experimental design in the principles of physical chemistry, this document serves as an essential resource for researchers, enabling them to generate reliable and reproducible solubility data.

Introduction: The Criticality of Solubility Data

In the realm of drug discovery and chemical process development, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. This compound, as a polar, ionic compound, presents a solubility profile that is highly dependent on the chosen solvent system. Its structure—featuring a primary amine, an amide, and a propyl side chain, presented as a hydrochloride salt—suggests significant interactions with polar protic solvents and a strong pH-dependent aqueous solubility.

This guide moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its solubility behavior. We will detail the authoritative "gold standard" method for thermodynamic solubility determination—the shake-flask equilibrium method—and provide a validated analytical workflow for accurate quantification, empowering researchers to build a comprehensive and reliable solubility profile for this and similar molecules.

Theoretical Solubility Profile & Governing Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. As the hydrochloride salt of an amine, this compound is a polar, ionic compound.[1][2] This characteristic is the primary determinant of its solubility behavior.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the amine and amide groups are capable of hydrogen bonding, further enhancing solvation.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected. While these solvents cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors allow for effective solvation of the cation.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Poor solubility is expected. The large energy penalty required to break the strong ionic bonds of the salt crystal lattice cannot be compensated by the weak van der Waals forces offered by nonpolar solvents.[1]

The Overriding Influence of pH on Aqueous Solubility

For ionizable compounds like this compound, pH is the most critical factor influencing aqueous solubility. The compound's primary amine group will exist in a protonated (cationic) or neutral state depending on the pH of the solution.

-

Low pH (Acidic Conditions, e.g., pH 1.2): In a highly acidic environment, the amine group is fully protonated (-NH3+). The compound carries a net positive charge, which promotes strong interactions with water molecules, leading to high solubility. The presence of excess chloride ions from the acidic medium can, however, introduce a "common ion effect," which may slightly suppress the solubility of the hydrochloride salt compared to its solubility in pure water.[3]

-

Neutral pH (e.g., pH 7.4): At physiological pH, the compound will still be predominantly protonated, ensuring good aqueous solubility.

-

High pH (Basic Conditions): As the pH increases above the pKa of the primary amine, the group will be deprotonated to its neutral free base form (-NH2). This reduces the molecule's overall polarity and its ability to form strong ion-dipole interactions, leading to a significant decrease in aqueous solubility.[4][5]

The relationship between the protonation state and solubility is a cornerstone of pre-formulation studies.

Caption: Relationship between pH, molecular state, and solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound. This protocol ensures that the measured solubility is a true thermodynamic constant under the specified conditions.

Materials & Equipment

-

Test Compound: this compound, solid form (purity >99%).

-

Solvents: HPLC-grade Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane.

-

Equipment:

-

Analytical balance

-

Vials with Teflon-lined screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

HPLC or LC-MS/MS system for quantification.[8]

-

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound in excess of its expected solubility and add it to a vial. A common starting point is to add ~10-20 mg of the compound to 1-2 mL of the selected solvent.[9] The key is to ensure undissolved solid remains visible at the end of the experiment.[6][9]

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Prepare a minimum of three replicate vials for each solvent system to ensure statistical validity.[10]

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. For crystalline compounds, this period is typically 24 to 72 hours.[1][8]

-

Causality: Agitation ensures continuous interaction between the solid compound and the solvent, facilitating the dissolution process.[8] The extended incubation period is critical to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9] Preliminary experiments can be run to determine the minimum time required to reach a plateau in concentration.[9]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of excess solid.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. The most robust method is centrifugation (e.g., 10,000 rpm for 15 minutes) followed by careful filtration of the supernatant through a 0.22 µm syringe filter.[8]

-

Causality: This two-step process is crucial to completely remove all solid particles, as their presence would lead to an overestimation of solubility. The filter material should be pre-vetted to ensure it does not adsorb the compound of interest.

-

-

Sample Analysis:

-

Immediately after filtration, accurately dilute an aliquot of the clear filtrate with a suitable solvent (often the mobile phase for HPLC). The dilution factor must be chosen to bring the concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the diluted sample using a validated analytical method, as described in Section 4.0.[8][9]

-

-

Data Calculation:

-

Calculate the solubility (S) using the measured concentration (C_measured) and the dilution factor (DF):

-

S (mg/mL) = C_measured (mg/mL) × DF

-

-

Report the final solubility as the mean ± standard deviation of the replicate measurements.

-

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of dissolved compounds in solubility studies.[7][9] For compounds like this compound that lack a strong native chromophore, pre-column derivatization can be employed to enhance detection sensitivity.

Protocol: HPLC with OPA Derivatization

This protocol is adapted from a standard method for quantifying primary amines and provides excellent sensitivity.[11]

-

Reagents and Materials:

-

Acetonitrile and Methanol (HPLC grade)

-

Water (HPLC grade)

-

o-phthaldialdehyde (OPA)

-

N-acetyl-L-cysteine (NAC)

-

Sodium borate buffer (0.1 M, pH 9.5)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Preparation of Solutions:

-

Calibration Standards: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range.

-

Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer and 50 µL of NAC. This reagent should be prepared fresh.[11]

-

-

Derivatization and Analysis Procedure:

-

To 100 µL of each diluted filtrate sample or calibration standard, add 100 µL of the OPA/NAC derivatization reagent.

-

Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.[11]

-

Inject a fixed volume (e.g., 20 µL) of the resulting solution into the HPLC system.

-

Causality: OPA reacts with the primary amine of the analyte in the presence of the thiol (NAC) to form a highly fluorescent isoindole derivative, which can be sensitively detected by a fluorescence detector or strongly absorbs UV light (around 340 nm).[11]